An In-Depth Technical Guide to N-methylisoquinolin-1-amine: Structure, Properties, and Applications
An In-Depth Technical Guide to N-methylisoquinolin-1-amine: Structure, Properties, and Applications
Introduction: The Isoquinoline Core as a Privileged Scaffold
Within the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a quintessential example of such a framework.[1][2][3][4] Found in numerous natural alkaloids and synthetic pharmaceuticals, its derivatives exhibit a vast spectrum of therapeutic activities, including anticancer, antihypertensive, and antimicrobial effects.[5][6][7]
This guide focuses on a specific, synthetically valuable derivative: N-methylisoquinolin-1-amine . As a functionalized isoquinoline, this compound serves as a critical building block and intermediate in the synthesis of more complex molecules.[8][9] Its unique electronic and structural properties, conferred by the amino group at the C1 position, make it a versatile synthon for drug discovery and materials science. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of its chemical properties, structure, synthesis, characterization, and applications, grounded in established scientific principles and methodologies.
Part 1: Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of any chemical compound is a thorough analysis of its structure and inherent physical properties. N-methylisoquinolin-1-amine is an aromatic amine built upon the isoquinoline core.
The structure consists of a benzene ring fused to a pyridine ring, with a methylamino group (-NHCH₃) substituted at the C1 position. This substitution is critical, as the C1 position is electronically distinct and highly reactive. The presence of the amino group significantly influences the electron density of the heterocyclic ring, impacting its reactivity and potential for intermolecular interactions.
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Caption: Structure of N-methylisoquinolin-1-amine.
Physicochemical Data Summary
The following table summarizes the key computed and experimental properties of N-methylisoquinolin-1-amine and its parent compound, 1-aminoisoquinoline, for comparative purposes.
| Property | N-methylisoquinolin-1-amine | 1-Aminoisoquinoline | Source |
| CAS Number | 46000-11-7 | 1532-84-9 | [9] |
| Molecular Formula | C₁₀H₁₀N₂ | C₉H₈N₂ | [9][10] |
| Molecular Weight | 158.20 g/mol | 144.17 g/mol | [9][10] |
| Appearance | Not specified (likely solid) | Light yellow to brown powder/crystal | [9] |
| IUPAC Name | N-methylisoquinolin-1-amine | isoquinolin-1-amine | [9][10] |
| SMILES | CNC1=NC=CC2=CC=CC=C12 | C1=CC=C2C(=C1)C=CN=C2N | [9][10] |
| InChIKey | Not available | OSILBMSORKFRTB-UHFFFAOYSA-N | [9] |
Part 2: Synthesis and Characterization Workflow
The reliable synthesis and unambiguous characterization of a target molecule are paramount for its application in research. This section outlines a validated, logical workflow for obtaining and verifying the structure of N-methylisoquinolin-1-amine.
Conceptual Synthesis Protocol
While numerous methods exist for constructing the isoquinoline core, a practical approach to N-methylisoquinolin-1-amine involves a two-step process: first, the synthesis of the 1-aminoisoquinoline precursor, followed by selective N-methylation.[11][12][13] This strategy allows for controlled functionalization and leverages well-established chemical transformations.
Step 1: Synthesis of 1-Aminoisoquinoline Precursor
A robust method for synthesizing 1-aminoisoquinolines involves the cascade reaction of ortho-alkynylbenzaldoximes.[11] This approach is advantageous due to its efficiency and use of readily available starting materials.
-
Cyclization/Nitrone Formation: An ortho-alkynylbenzaldoxime is treated with an electrophile (e.g., ICl or Br₂) in a suitable solvent like dichloromethane (DCM) at room temperature.
-
Causality: The electrophile activates the alkyne, promoting a 6-endo cyclization. This intramolecular reaction is regioselective and forms a key intermediate, an isoquinoline N-oxide (a cyclic nitrone).
-
-
Dipolar Cycloaddition: A 2H-azirine is added to the reaction mixture.
-
Causality: The cyclic nitrone acts as a 1,3-dipole, and the 2H-azirine serves as the dipolarophile. They undergo a [3+2] cycloaddition reaction, a highly efficient and stereospecific process for forming five-membered rings.
-
-
Ring-Opening Cascade: The resulting bicyclic intermediate is unstable and spontaneously undergoes a ring-opening cascade.
-
Causality: The strain in the fused ring system drives the cleavage of the N-O bond and the three-membered aziridine ring, leading to the formation of the stable, aromatic 1-aminoisoquinoline product.[11]
-
-
Work-up and Purification: The reaction is quenched with a basic solution (e.g., sat. NaHCO₃), and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel.
Step 2: N-Methylation of 1-Aminoisoquinoline
Direct N-alkylation of amines can sometimes lead to overalkylation.[14] A more controlled method involves reductive amination or the use of a specific methylating agent.
-
Reaction Setup: Dissolve 1-aminoisoquinoline (1.0 eq) in a suitable solvent such as methanol or acetonitrile. Add a mild base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Methylating Agent: Add a methylating agent, such as methyl iodide (CH₃I, 1.1 eq) or dimethyl sulfate, dropwise to the solution at 0 °C.
-
Causality: The amino group acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. The base neutralizes the acidic byproduct (e.g., HI), driving the reaction to completion. Using a slight excess of the amine or carefully controlling stoichiometry minimizes the formation of the di-methylated quaternary ammonium salt.
-
-
Monitoring and Completion: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, filter off the base, and concentrate the solvent under reduced pressure. Purify the crude N-methylisoquinolin-1-amine product via flash column chromatography to isolate the desired mono-methylated compound.
Characterization Protocol: A Self-Validating System
Structural confirmation relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [15][16][17][18]
-
Objective: To map the carbon-hydrogen framework and confirm connectivity.
-
Protocol:
-
Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Expected Resonances: Look for a singlet corresponding to the N-CH₃ protons (typically δ 2.8-3.3 ppm), a signal for the N-H proton (can be broad, variable shift), and a series of multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the seven protons on the isoquinoline ring.
-
-
Acquire a ¹³C NMR spectrum.
-
Expected Resonances: Expect a signal for the methyl carbon (δ ~30-40 ppm) and multiple signals in the aromatic region (δ ~110-160 ppm) for the nine carbons of the isoquinoline core.
-
-
(Optional) Perform 2D NMR experiments (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and confirm the substitution pattern.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy [19][20][21][22]
-
Objective: To identify key functional groups based on their vibrational frequencies.
-
Protocol:
-
Acquire a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.
-
Scan the sample over the range of 4000-600 cm⁻¹.
-
Expected Absorptions:
-
N-H Stretch: A single, moderate band around 3350-3310 cm⁻¹ characteristic of a secondary amine.[21]
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
C=C and C=N Stretch: Multiple sharp bands in the 1650-1450 cm⁻¹ region, characteristic of the aromatic isoquinoline ring.
-
Aromatic C-N Stretch: A strong band in the 1335-1250 cm⁻¹ region.[21]
-
-
3. Mass Spectrometry (MS) [23][24]
-
Objective: To determine the molecular weight and gain insight into the molecule's fragmentation pattern.
-
Protocol:
-
Dissolve a minute amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in positive ion mode.
-
Expected Results:
-
Molecular Ion Peak: The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 159.2.
-
Nitrogen Rule: The parent molecule has an even number of nitrogen atoms (2), and its nominal molecular weight is an even number (158), which is consistent with the nitrogen rule.[25]
-
-
Integrated Workflow Diagram
Caption: Integrated workflow for the synthesis and structural confirmation of N-methylisoquinolin-1-amine.
Part 3: Chemical Reactivity and Mechanistic Insights
N-methylisoquinolin-1-amine possesses two primary sites of reactivity: the exocyclic secondary amine and the aromatic isoquinoline ring system. The interplay between these features makes it a versatile building block.
-
N-H Acidity and Basicity: The secondary amine is weakly basic (pKa of the conjugate acid is similar to other aromatic amines) and can be deprotonated with a strong base. The lone pair on the nitrogen is nucleophilic and can participate in reactions like acylation, further alkylation, and condensation reactions.[13]
-
Nucleophilic Substitution: The amine can act as a nucleophile in substitution reactions, for example, displacing leaving groups in coupling reactions to build more complex molecular architectures.
-
Electrophilic Aromatic Substitution (EAS): The amino group is an activating, ortho-, para-directing group. However, the pyridine part of the isoquinoline ring is electron-deficient and generally deactivating towards EAS. Reactions will preferentially occur on the electron-rich benzene ring, though conditions must be carefully controlled.
-
Participation in Multicomponent Reactions (MCRs): Perhaps its most powerful application is as a component in MCRs like the Mannich or Ugi reactions.[1][26] In these reactions, the amine's nucleophilicity is harnessed in a cascade of bond-forming events to rapidly generate molecular complexity from simple starting materials.
Illustrative Reaction: Mannich-Type Condensation
The Mannich reaction is a cornerstone of organic synthesis for aminomethylation.[26] N-methylisoquinolin-1-amine can serve as the amine component in such a transformation.
Caption: Conceptual pathway of a Mannich reaction involving N-methylisoquinolin-1-amine.
Part 4: Applications in Medicinal Chemistry and Drug Discovery
The true value of N-methylisoquinolin-1-amine is realized in its role as a scaffold for the development of pharmacologically active agents. The isoquinoline core is present in a remarkable number of FDA-approved drugs and clinical candidates.[7]
Derivatives of isoquinolin-1-amine have been investigated for a wide range of therapeutic targets. Their rigid, planar structure provides an excellent anchor for orienting functional groups to fit into the binding pockets of enzymes and receptors.
-
Kinase Inhibitors: Many protein kinase inhibitors feature nitrogen-containing heterocyclic cores that mimic the adenine of ATP. The 1-aminoisoquinoline scaffold is an excellent starting point for designing ATP-competitive inhibitors for targets implicated in cancer and inflammatory diseases.[13]
-
Antimicrobial Agents: The isoquinoline framework is found in natural antibacterial alkaloids like berberine. Synthetic derivatives can be developed to overcome microbial resistance.[9]
-
Neuropharmacological Agents: Tetrahydroisoquinoline derivatives, which can be synthesized from isoquinolines, have been shown to interact with dopaminergic and other CNS targets, suggesting applications in neurodegenerative diseases.[1]
Scaffold to Target Relationship
Caption: Logical flow from the core scaffold to potential biological targets in drug discovery.
Conclusion
N-methylisoquinolin-1-amine represents more than just a single chemical entity; it is a versatile platform for innovation in the chemical and pharmaceutical sciences. Its synthesis is achievable through modern organic methodologies, and its structure can be rigorously confirmed with standard analytical techniques. The strategic placement of the methylamino group on the privileged isoquinoline scaffold provides a reactive handle for constructing diverse molecular libraries. For researchers in drug discovery, this compound offers a validated starting point for developing novel therapeutics aimed at a host of challenging disease targets. Future exploration of its reactivity and application in novel multicomponent reactions will undoubtedly continue to yield molecules of significant scientific and medicinal importance.
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